molecular formula C26H28N2O2S B4954795 1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine

1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine

Cat. No.: B4954795
M. Wt: 432.6 g/mol
InChI Key: CVDCNSWAKGHLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine, also known as EPPPA, is a chemical compound that belongs to the piperazine class of drugs. EPPPA has gained attention in scientific research due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

The exact mechanism of action of 1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine is not fully understood, but it is believed to involve modulation of the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing the levels of stress hormones such as cortisol, increasing the levels of brain-derived neurotrophic factor (BDNF), and modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis. These effects are thought to contribute to its anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors in the brain. However, its complex synthesis method and limited availability may pose challenges for researchers.

Future Directions

There are several future directions for research on 1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine, including investigating its potential therapeutic applications in other medical conditions such as post-traumatic stress disorder (PTSD) and chronic pain. Further studies are also needed to understand its mechanism of action and potential side effects. In addition, the development of more efficient synthesis methods and increased availability of this compound may facilitate further research in this area.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various medical conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine can be synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with phenylacetyl chloride, followed by the reaction of the intermediate product with phenylthioacetic acid and piperazine. The final product is then purified through recrystallization.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine has been studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as reducing the symptoms of withdrawal in drug addiction.

Properties

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c1-2-30-24-16-10-9-15-23(24)27-17-19-28(20-18-27)26(29)25(21-11-5-3-6-12-21)31-22-13-7-4-8-14-22/h3-16,25H,2,17-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDCNSWAKGHLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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